molecular formula C17H24BrF2N3O B4565765 N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

Cat. No.: B4565765
M. Wt: 404.3 g/mol
InChI Key: GMLOFCGAXOBKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

“N~1~-(1-BICYCLO[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use as a drug candidate for various diseases.

    Industry: Utilizing its unique properties in materials science and chemical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE” typically involves multiple steps, including the formation of the bicyclo[2.2.1]heptane core, the introduction of the pyrazole ring, and the final coupling to form the propanamide moiety. Common reagents used in these steps may include brominating agents, difluoromethylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
  • N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-FLUORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

Uniqueness

The uniqueness of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrF2N3O/c1-8(13-7-11-4-5-12(13)6-11)21-17(24)10(3)23-9(2)14(18)15(22-23)16(19)20/h8,10-13,16H,4-7H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLOFCGAXOBKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC(C)C2CC3CCC2C3)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

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